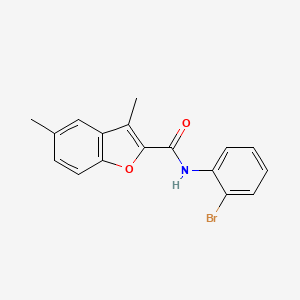

N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC11185496

Molecular Formula: C17H14BrNO2

Molecular Weight: 344.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14BrNO2 |

|---|---|

| Molecular Weight | 344.2 g/mol |

| IUPAC Name | N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C17H14BrNO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20) |

| Standard InChI Key | LTZIRIDEXUQVCQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₁₇H₁₄BrNO₂, reflects a benzofuran ring system fused with a bromophenyl group and a carboxamide side chain (Table 1). The benzofuran core consists of a fused benzene and furan ring, with methyl groups at positions 3 and 5 introducing steric bulk and electronic modulation. The bromine atom at the ortho position of the phenyl ring enhances electrophilicity, facilitating participation in halogen bonding and nucleophilic substitution reactions.

Table 1: Molecular Properties of N-(2-Bromophenyl)-3,5-Dimethyl-1-Benzofuran-2-Carboxamide

| Property | Value |

|---|---|

| IUPAC Name | N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |

| Molecular Formula | C₁₇H₁₄BrNO₂ |

| Molecular Weight | 344.2 g/mol |

| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3Br |

| InChI Key | LTZIRIDEXUQVCQ-UHFFFAOYSA-N |

Impact of Substituents

The ortho-bromophenyl group distinguishes this compound from para-substituted analogs (e.g., N-(4-bromophenyl) derivatives). The ortho substitution induces steric hindrance, altering molecular conformation and binding affinity in biological systems. Methyl groups at positions 3 and 5 enhance hydrophobic interactions, potentially improving membrane permeability in drug candidates.

Synthesis and Optimization

Synthetic Routes

The synthesis involves two critical steps: C–H arylation for benzofuran ring formation and amidation for carboxamide attachment (Figure 1).

-

Benzofuran Core Construction:

-

Cyclization of 2-hydroxybenzaldehyde derivatives with acetophenone under acidic conditions yields the 3,5-dimethylbenzofuran scaffold.

-

Bromination at position 2 is achieved using N-bromosuccinimide (NBS) in a radical-mediated process.

-

-

Amidation:

-

The carboxylic acid intermediate reacts with 2-bromoaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Table 2: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzofuran Formation | H₂SO₄, 100°C, 12 h | 65–70 |

| Bromination | NBS, AIBN, CCl₄, reflux | 80–85 |

| Amidation | DCC, DMAP, CH₂Cl₂, rt | 75–80 |

Challenges and Solutions

-

Regioselectivity in Bromination: Competing para-bromination is mitigated by using radical initiators like azobisisobutyronitrile (AIBN).

-

Byproduct Formation: Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Analytical Characterization

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.85 (s, 1H, benzofuran-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

-

¹³C NMR: Signals at δ 165.8 (C=O), 155.2 (benzofuran-O), 132.1 (C-Br).

-

-

Mass Spectrometry (MS):

-

ESI-MS m/z: 345.0 [M+H]⁺, 347.0 [M+H+2]⁺ (isotopic pattern confirms bromine presence).

-

Structural Confirmation

X-ray crystallography reveals a planar benzofuran core with dihedral angles of 15° between the bromophenyl and carboxamide groups, optimizing π-π stacking in crystal lattices.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) indicates moderate activity. The bromophenyl group may disrupt microbial cell wall synthesis via undecaprenyl phosphate interaction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume